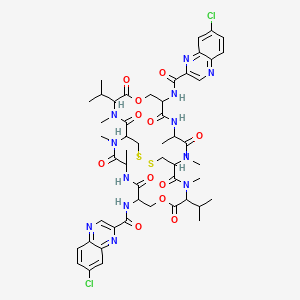
Bis(7-chloro)triostin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(7-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by a disulfide-bridged cyclic octadepsipeptide backbone with two covalently side chain-linked quinoxaline chromophores. This compound is known for its potent DNA-binding properties, which contribute to its significant antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(7-chloro)triostin A can be synthesized by supplementing cultures of the producing organism, Streptomyces triostinicus, with a variety of aromatic carboxylic acids. The addition of a chlorine atom at position 7 of the quinoxaline ring is a key modification . The synthetic route involves high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces triostinicus, followed by chemical modification to introduce the chlorine atoms. The process requires stringent control of fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(7-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline chromophores can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(7-chloro)triostin A has several scientific research applications:
Mechanism of Action
Bis(7-chloro)triostin A exerts its effects by binding to double-stranded DNA through bisintercalation. The quinoxaline chromophores insert into the minor groove of the DNA, stabilizing the DNA structure and inhibiting replication and transcription. This binding is highly selective for guanosine-cytosine-rich sequences . The compound also inhibits hypoxia-inducible factor 1 (HIF-1) transcriptional activation, contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antitumor activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding properties and antitumor activity.
Thiocoraline: A quinoxaline antibiotic with a similar mechanism of action.
Uniqueness
Bis(7-chloro)triostin A is unique due to the presence of chlorine atoms at position 7 of the quinoxaline rings, which enhances its DNA-binding affinity and selectivity for guanosine-cytosine-rich sequences. This modification also contributes to its potent antitumor activity .
Properties
CAS No. |
85502-73-4 |
|---|---|
Molecular Formula |
C50H60Cl2N12O12S2 |
Molecular Weight |
1156.1 g/mol |
IUPAC Name |
7-chloro-N-[20-[(7-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-29-13-11-27(51)15-31(29)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-30-14-12-28(52)16-32(30)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI Key |
YHVHVIASWYZGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=CC(=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=CC(=CC6=N5)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


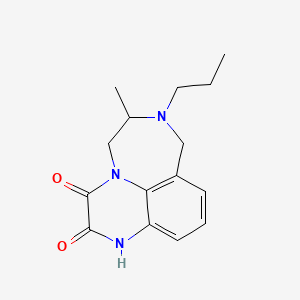
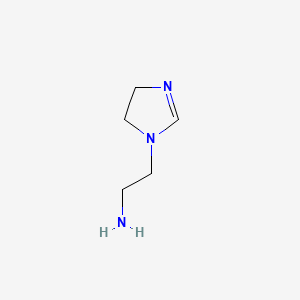
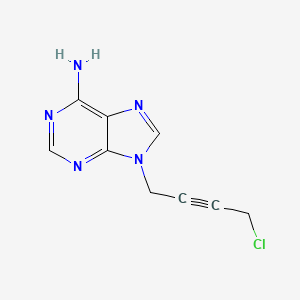
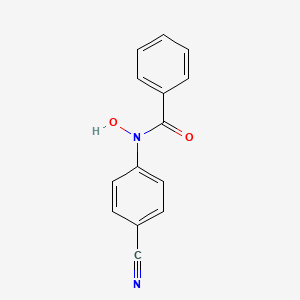
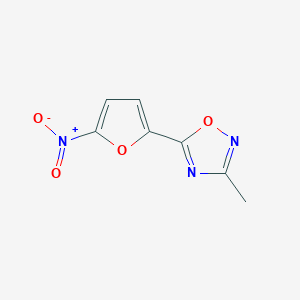
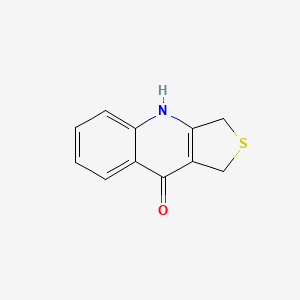
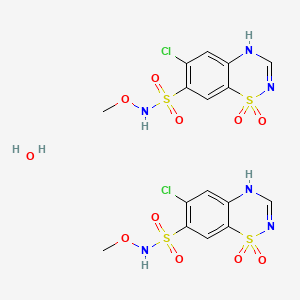

![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

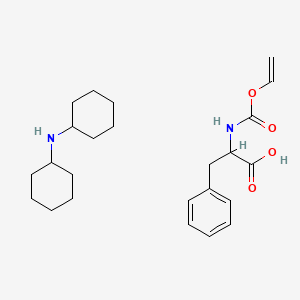
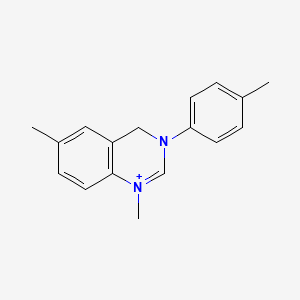
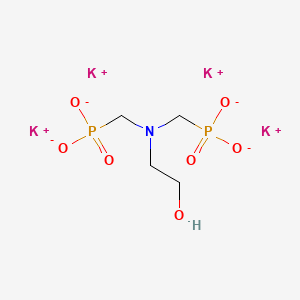
acetate](/img/structure/B12800057.png)
